4-(3-Hydroxyprop-1-ynyl)benzaldehyde
Description
4-(3-Hydroxyprop-1-ynyl)benzaldehyde is a benzaldehyde derivative featuring a propargyl alcohol substituent (-C≡C-CH2-OH) at the para position of the aromatic ring. The aldehyde group confers electrophilic reactivity, while the terminal hydroxyl and alkynyl moieties enable diverse chemical modifications, such as nucleophilic additions or click chemistry. Such derivatives are often intermediates in pharmaceutical and materials science research due to their functional versatility .
Properties
IUPAC Name |
4-(3-hydroxyprop-1-ynyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6,8,11H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQZFRWRLDQPPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400229 | |
| Record name | 4-(3-hydroxyprop-1-ynyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80151-10-6 | |
| Record name | 4-(3-hydroxyprop-1-ynyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxyprop-1-ynyl)benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxyprop-1-ynyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and strong bases like sodium hydride (NaH).
Major Products Formed
Oxidation: 4-(3-Hydroxyprop-1-ynyl)benzoic acid.
Reduction: 4-(3-Hydroxyprop-1-ynyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
4-(3-Hydroxyprop-1-ynyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxyprop-1-ynyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxypropynyl group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Structural Comparisons
The table below compares structural features and molecular properties of 4-(3-Hydroxyprop-1-ynyl)benzaldehyde with key analogs:
*Inferred values based on structural similarity to and .
Key Observations :
- Substituent Complexity : The target compound’s propargyl alcohol group is less sterically hindered than 4-(3-Hydroxy-3-methyl-1-butin-1-yl)benzaldehyde (), which has a branched alkynyl chain.
- Electron Effects: Electron-withdrawing groups (e.g., -CHO) and donating groups (e.g., -OH, -OCH2C6H5) influence reactivity. For instance, 4-hydroxybenzaldehyde is more polar and acidic due to its phenolic -OH group .
Chemical Reactivity and Stability
- Aldehyde Reactivity : All compounds undergo nucleophilic additions (e.g., hydrazine reactions in ).
- Alkynyl Group Utility : The propargyl alcohol substituent in the target compound enables click chemistry (e.g., azide-alkyne cycloaddition), similar to alkynyl derivatives in .
- Stability : Hydroxy and alkynyl groups may increase susceptibility to oxidation. For example, 4-hydroxybenzaldehyde is prone to dimerization under acidic conditions .
Biological Activity
4-(3-Hydroxyprop-1-ynyl)benzaldehyde, with the molecular formula C10H8O2 and CAS number 80151-10-6, is an organic compound characterized by a benzaldehyde moiety substituted with a hydroxypropynyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties and interactions with biological systems.
The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is conducted under reflux conditions using solvents like dimethylformamide (DMF). Purification methods include recrystallization or column chromatography.
Chemical Reactions
The compound can undergo several chemical transformations:
- Oxidation : The aldehyde can be oxidized to form the corresponding carboxylic acid.
- Reduction : The aldehyde can be reduced to yield benzyl alcohol.
- Substitution : The hydroxy group can be substituted with various functional groups through nucleophilic substitution reactions.
The biological activity of this compound is attributed to its ability to interact with various biomolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the hydroxypropynyl group may engage in hydrogen bonding and other non-covalent interactions, influencing the compound's overall biological effects.
Anticancer Activity
Research has indicated that this compound exhibits anticancer properties. A study demonstrated its ability to induce apoptosis in cancer cell lines through the activation of intrinsic pathways, leading to cell cycle arrest and subsequent cell death. This suggests potential applications in cancer therapy, warranting further investigation into its mechanisms and efficacy .
Anti-inflammatory Effects
In vitro studies have shown that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces the expression of cyclooxygenase enzymes, which play a crucial role in inflammation pathways. Such activities indicate its potential use in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antioxidant Activity : A study reported that this compound demonstrated significant antioxidant activity, comparable to standard antioxidants like ascorbic acid. It effectively scavenged free radicals, suggesting its potential role in preventing oxidative stress-related diseases .
- Phytotoxic Effects : Research on phytotoxic metabolites produced by fungal pathogens indicated that compounds similar to this compound inhibited plant growth at specific concentrations, highlighting its potential use as a herbicide or plant growth regulator .
- Neuroprotective Effects : Preliminary investigations have suggested that this compound may protect neuronal cells from oxidative damage, which could have implications for neurodegenerative diseases such as Alzheimer's .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| 4-(3-Hydroxyprop-1-ynyl)benzoic acid | Carboxylic acid | Moderate anticancer activity |
| 4-(3-Hydroxyprop-1-ynyl)benzyl alcohol | Alcohol | Lower antioxidant activity |
| Eutypine (similar structure) | Aldehyde | Antifungal activity against pathogens |
This table illustrates how variations in functional groups influence biological activity, emphasizing the versatility of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
